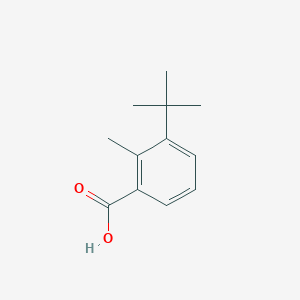

3-Tert-butyl-2-methylbenzoic acid

Description

3-Tert-butyl-2-methylbenzoic acid is a substituted benzoic acid derivative characterized by a tert-butyl group at the 3-position and a methyl group at the 2-position of the aromatic ring. The tert-butyl substituent introduces significant steric bulk, while the methyl group at the ortho position further modulates electronic and steric properties.

Propriétés

IUPAC Name |

3-tert-butyl-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8-9(11(13)14)6-5-7-10(8)12(2,3)4/h5-7H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRVPAWLLNTILD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369926-53-3 | |

| Record name | 3-tert-butyl-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-2-methylbenzoic acid typically involves the Friedel-Crafts alkylation of toluene derivatives. One common method is the alkylation of 2-methylbenzoic acid with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of 3-tert-butyl-2-methylbenzoic acid may involve similar Friedel-Crafts alkylation processes, optimized for large-scale synthesis. This includes the use of continuous flow reactors and efficient separation techniques to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Tert-butyl-2-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Electrophilic reagents like bromine (Br2) in the presence of a catalyst.

Major Products:

Oxidation: 3-tert-butyl-2-carboxybenzoic acid.

Reduction: 3-tert-butyl-2-methylbenzyl alcohol.

Substitution: 3-tert-butyl-2-bromomethylbenzoic acid.

Applications De Recherche Scientifique

3-Tert-butyl-2-methylbenzoic acid has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-tert-butyl-2-methylbenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The tert-butyl and methyl groups may influence the compound’s hydrophobic interactions and overall molecular stability.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following compounds share structural similarities with 3-tert-butyl-2-methylbenzoic acid but differ in substituent groups, leading to distinct physicochemical and functional properties:

Physicochemical Properties

Lipophilicity and Solubility :

- The tert-butyl group in 3-tert-butyl-2-methylbenzoic acid enhances lipophilicity compared to 3-hydroxy-2-methylbenzoic acid, which is more polar due to the hydroxy group .

- The triazole-containing derivative (3-methyl-2-[1,2,3]triazol-2-yl-benzoic acid) exhibits intermediate polarity, influenced by the aromatic triazole’s electron-withdrawing effects .

Acidity :

- 3-Hydroxy-2-methylbenzoic acid is significantly more acidic (pKa ~2.8) due to resonance stabilization of the deprotonated form by the adjacent hydroxy group. In contrast, the tert-butyl and methyl substituents in 3-tert-butyl-2-methylbenzoic acid likely result in a higher pKa (~4.5–5.0, typical for alkyl-substituted benzoic acids) .

Research Findings and Data Gaps

Key Studies :

- Unresolved Questions: Melting points, solubility in common solvents, and detailed spectroscopic data (e.g., NMR, IR) for 3-tert-butyl-2-methylbenzoic acid are absent in the provided evidence.

Activité Biologique

3-Tert-butyl-2-methylbenzoic acid (CAS No. 1369926-53-3) is a benzoic acid derivative that has gained interest in various fields, including medicinal chemistry and toxicology. This compound is notable for its potential biological activities, which have been the subject of several studies aimed at understanding its effects on biological systems.

Toxicological Studies

- Acute Toxicity : Research indicates that 3-tert-butyl-2-methylbenzoic acid exhibits significant acute toxicity, with reported oral LD50 values ranging between 550 mg/kg and 800 mg/kg in rat models. Symptoms observed in toxicity studies included hypoactivity, ataxia, and respiratory distress, which are indicative of systemic effects following exposure .

- Reproductive Toxicity : In studies involving male rats, exposure to high doses of the compound resulted in testicular atrophy and hypospermatogenesis, suggesting potential reproductive toxicity. The testes of treated males showed significant weight reduction and histopathological changes compared to control groups .

Enzymatic Interactions

3-Tert-butyl-2-methylbenzoic acid has been investigated for its interactions with various enzymes, indicating potential therapeutic applications. Preliminary studies suggest that it may influence metabolic pathways through enzyme modulation, although specific mechanisms remain to be fully elucidated.

Case Studies and Clinical Observations

Several case studies have highlighted the compound's biological effects:

- Liver and Kidney Function : In repeated-dose studies, significant alterations in liver and kidney weights were noted, alongside histopathological changes such as vacuolation in liver cells and nephritis in kidneys. These findings underscore the compound's potential hepatotoxic and nephrotoxic effects .

- Neurotoxicity : Behavioral anomalies were observed in animal models exposed to high concentrations of 3-tert-butyl-2-methylbenzoic acid, including limb paralysis and convulsions. These results indicate a risk of neurotoxic effects with prolonged exposure .

Summary of Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | LD50: 550 - 800 mg/kg; symptoms include hypoactivity, ataxia |

| Reproductive Toxicity | Testicular atrophy; reduced spermatogenic cells |

| Liver Function | Hepatic vacuolation; increased liver weights |

| Kidney Function | Nephritis; reduced kidney function |

| Neurotoxicity | Behavioral changes; limb paralysis; convulsions |

Research Implications

The biological activity of 3-tert-butyl-2-methylbenzoic acid presents both therapeutic potential and safety concerns. Its interactions with metabolic enzymes suggest possible applications in drug development, particularly in targeting specific biological pathways. However, the observed toxicological effects necessitate careful evaluation in clinical settings.

Future Directions

Further research is warranted to explore:

- The precise mechanisms of action regarding enzyme interactions.

- Long-term effects on reproductive health and organ function.

- Potential therapeutic applications while addressing safety profiles.

Understanding these aspects will be crucial for harnessing the beneficial properties of 3-tert-butyl-2-methylbenzoic acid while mitigating its risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.